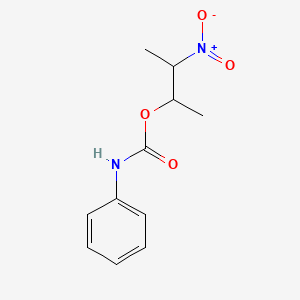
Carbamic acid, phenyl-, (1-methyl-2-nitropropyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, phenyl-, (1-methyl-2-nitropropyl) ester is an organic compound with the molecular formula C10H13NO4 It is a derivative of carbamic acid and is characterized by the presence of a phenyl group and a (1-methyl-2-nitropropyl) ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, phenyl-, (1-methyl-2-nitropropyl) ester typically involves the reaction of phenyl isocyanate with (1-methyl-2-nitropropyl) alcohol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction can be represented as follows:
Phenyl isocyanate+(1-methyl-2-nitropropyl) alcohol→Carbamic acid, phenyl-, (1-methyl-2-nitropropyl) ester
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation of the final product to ensure high purity and yield. Advanced techniques like distillation, crystallization, and chromatography may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, phenyl-, (1-methyl-2-nitropropyl) ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
Carbamic acid, phenyl-, (1-methyl-2-nitropropyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, phenyl-, (1-methyl-2-nitropropyl) ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active phenyl carbamate, which can then interact with biological molecules. The nitro group may also play a role in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenyl-, methyl ester: Similar structure but with a methyl ester group instead of (1-methyl-2-nitropropyl).
Carbamic acid, phenyl ester: Lacks the nitro and methyl groups, simpler structure.
Carbamic acid, ethyl-, 2-(1-methylethyl)phenyl ester: Similar ester group but with different alkyl substitution.
Uniqueness
Carbamic acid, phenyl-, (1-methyl-2-nitropropyl) ester is unique due to the presence of both a nitro group and a (1-methyl-2-nitropropyl) ester group. These functional groups confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
6526-61-0 |
|---|---|
Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-nitrobutan-2-yl N-phenylcarbamate |
InChI |
InChI=1S/C11H14N2O4/c1-8(13(15)16)9(2)17-11(14)12-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,12,14) |
InChI Key |
UYTRXLZRHNDHHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)OC(=O)NC1=CC=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















